![molecular formula C16H22ClN3O2 B1230821 (S)-Renzapride](/img/structure/B1230821.png)
(S)-Renzapride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
BRL 24924 的合成涉及几个步骤。一种方法包括在回流乙醇中使 1-氮杂双环[3.3.1]壬烷-4-酮与羟胺和吡啶反应,得到相应的肟。 然后用钠在回流戊醇中还原该肟,得到外消旋体和内消旋体胺的混合物 . BRL 24924 的工业生产方法没有广泛记录,但合成通常涉及标准的有机合成技术和纯化过程。
化学反应分析
科学研究应用
Pharmacological Profile
(S)-Renzapride acts primarily as a full agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor and a partial antagonist at the 5-HT3 receptor. This dual action enhances gastrointestinal motility, making it a candidate for treating conditions characterized by impaired gut transit.
Key Mechanisms of Action
- 5-HT4 Receptor Agonism : Promotes gastrointestinal motility and accelerates gastric emptying.
- 5-HT3 Receptor Antagonism : Reduces nausea and vomiting, providing an antiemetic effect.
Irritable Bowel Syndrome (IBS)
One of the most significant applications of this compound is in managing constipation-predominant irritable bowel syndrome (C-IBS). Clinical studies have demonstrated its effectiveness in improving bowel movement frequency, stool consistency, and reducing abdominal pain.
Study | Sample Size | Dosage | Duration | Outcomes |
---|---|---|---|---|
George et al. (2008) | 510 C-IBS patients | 1, 2, 4 mg daily | 12 weeks | Increased responder rate for pain relief; improved bowel movement frequency |
Pilot Study (2006) | 17 patients | 2 mg once or twice daily | 28 days | Reduced gastrointestinal transit time; improved stool consistency |
In these studies, this compound was well-tolerated with minimal adverse effects compared to placebo .
Gastrointestinal Motility Disorders
Beyond IBS, this compound has been investigated for other gastrointestinal motility disorders such as gastroparesis and dyspepsia. Its ability to enhance gastric emptying makes it suitable for patients suffering from delayed gastric emptying.
Safety Profile
The safety profile of this compound has been a focal point in clinical evaluations. Studies indicate that it does not prolong cardiac action potentials, reducing concerns about cardiac arrhythmias associated with other prokinetic agents like cisapride . Additionally, it does not significantly interact with cytochrome P450 enzymes, minimizing the risk of drug-drug interactions .
Future Research Directions
Ongoing research is exploring the broader implications of this compound in treating various gastrointestinal conditions. Potential areas include:
- Cystic Fibrosis : Investigating its role in managing gastrointestinal symptoms associated with cystic fibrosis.
- Combination Therapies : Assessing its efficacy when used alongside other therapeutic agents to enhance overall treatment outcomes.
作用机制
BRL 24924 通过刺激胃肠道蠕动和排空来发挥其作用。 它作为 5-羟色胺 3 (5-HT3) 受体的拮抗剂,有助于抑制呕吐 . 该化合物还增加乙酰胆碱释放,增强肠道中的胆碱能活性 . 这种作用很可能是由肠道 5-HT 受体激活介导的 .
相似化合物的比较
BRL 24924 与其他取代苯甲酰胺类似,如甲氧氯普胺和西沙普利德。 它在刺激胃肠道蠕动方面具有独特性,而没有明显的多巴胺受体拮抗作用 . 其他类似的化合物包括:
甲氧氯普胺: 一种多巴胺受体拮抗剂,用于治疗恶心和胃轻瘫。
西沙普利德: 一种动力促进剂,刺激胃肠道蠕动,但与心脏副作用有关。
扎科普利德: 另一种具有类似动力促进特性的取代苯甲酰胺.
属性
分子式 |
C16H22ClN3O2 |
---|---|
分子量 |
323.82 g/mol |
IUPAC 名称 |
4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1 |
InChI 键 |
GZSKEXSLDPEFPT-HZMBPMFUSA-N |
手性 SMILES |
COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@H]2C3)Cl)N |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |
同义词 |
4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。